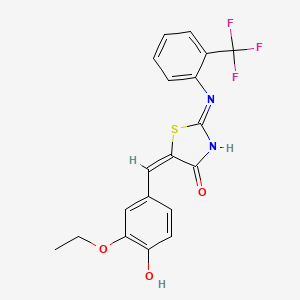
(2E,5E)-5-(3-ethoxy-4-hydroxybenzylidene)-2-((2-(trifluoromethyl)phenyl)imino)thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,5E)-5-(3-ethoxy-4-hydroxybenzylidene)-2-((2-(trifluoromethyl)phenyl)imino)thiazolidin-4-one is a useful research compound. Its molecular formula is C19H15F3N2O3S and its molecular weight is 408.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (2E,5E)-5-(3-ethoxy-4-hydroxybenzylidene)-2-((2-(trifluoromethyl)phenyl)imino)thiazolidin-4-one belongs to the thiazolidinone family, which is known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other therapeutic potentials.
Chemical Structure and Properties
The compound features a thiazolidinone core with various substituents that influence its biological activity. The presence of the ethoxy and trifluoromethyl groups enhances its lipophilicity and may contribute to its interaction with biological targets.
Antimicrobial Activity
Thiazolidinones have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) : Several derivatives of thiazolidinones exhibit MIC values ranging from 0.008 mg/mL to 0.0625 mg/mL against Gram-positive and Gram-negative bacteria, indicating significant antibacterial activity .
- Activity Against Specific Bacteria :
| Bacterial Strain | MIC (mg/mL) | Activity Comparison |
|---|---|---|
| Staphylococcus aureus | 0.5 | Effective but resistant |
| Escherichia coli | 0.015 | Comparable to ampicillin |
| Bacillus cereus | 0.008 | More potent than streptomycin |
Anticancer Activity
Research indicates that thiazolidinone derivatives can inhibit cancer cell proliferation. The compound has been tested against various cancer cell lines:
- HT29 Adenocarcinoma Cells : Showed significant growth inhibition.
- H460 Lung Cancer Cells : The compound demonstrated cytotoxic effects, suggesting potential as an anticancer agent .
The biological activity of thiazolidinones is often attributed to their ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : Thiazolidinones are known to inhibit enzymes such as DNA gyrase and COX, which are crucial in bacterial replication and inflammation pathways .
- Antibiofilm Activity : Certain derivatives have shown the ability to disrupt biofilm formation in bacteria, enhancing their effectiveness as antimicrobial agents .
Case Studies
-
Antimicrobial Efficacy Study :
- A study evaluated the antimicrobial activity of several thiazolidinone derivatives against a panel of bacteria. Compounds were tested at various concentrations, revealing that modifications in the aromatic substituents significantly affected their efficacy.
- Cytotoxicity Assessment :
Propiedades
IUPAC Name |
(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-[2-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3S/c1-2-27-15-9-11(7-8-14(15)25)10-16-17(26)24-18(28-16)23-13-6-4-3-5-12(13)19(20,21)22/h3-10,25H,2H2,1H3,(H,23,24,26)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEYRHRAPKZLSA-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3C(F)(F)F)S2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3C(F)(F)F)S2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














